Cas no 476458-87-4 (N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(propan-2-yloxy)benzamide)

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(propan-2-yloxy)benzamide structure
476458-87-4 structure
Product Name:N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(propan-2-yloxy)benzamide
CAS No:476458-87-4
MF:C21H20N4O4S
MW:424.472903251648
CID:5811244
PubChem ID:4183086
Update Time:2025-07-09

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(propan-2-yloxy)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-isopropoxy-N-(2-(4-nitrophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide
    • Benzamide, N-[2,6-dihydro-2-(4-nitrophenyl)-4H-thieno[3,4-c]pyrazol-3-yl]-4-(1-methylethoxy)-
    • Oprea1_152968
    • 4-isopropoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
    • SR-01000569497-1
    • SR-01000569497
    • N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(propan-2-yloxy)benzamide
    • N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide
    • EU-0095209
    • F0529-0091
    • 476458-87-4
    • AKOS016355690
    • Inchi: 1S/C21H20N4O4S/c1-13(2)29-17-9-3-14(4-10-17)21(26)22-20-18-11-30-12-19(18)23-24(20)15-5-7-16(8-6-15)25(27)28/h3-10,13H,11-12H2,1-2H3,(H,22,26)
    • InChI Key: IECPLOGFPXIESM-UHFFFAOYSA-N
    • SMILES: C(NC1N(C2=CC=C([N+]([O-])=O)C=C2)N=C2CSCC2=1)(=O)C1=CC=C(OC(C)C)C=C1

Computed Properties

  • Exact Mass: 424.12052631g/mol
  • Monoisotopic Mass: 424.12052631g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 615
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 127Ų

Experimental Properties

  • Density: 1.42±0.1 g/cm3(Predicted)
  • Boiling Point: 566.7±50.0 °C(Predicted)
  • pka: 12.86±0.20(Predicted)

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(propan-2-yloxy)benzamide Pricemore >>

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Additional information on N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(propan-2-yloxy)benzamide

Research Briefing on N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(propan-2-yloxy)benzamide (CAS: 476458-87-4)

This research briefing provides an in-depth analysis of the latest advancements related to the compound N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(propan-2-yloxy)benzamide (CAS: 476458-87-4), a molecule of significant interest in the field of chemical biology and pharmaceutical research. The compound's unique structural features and potential therapeutic applications have spurred numerous investigations, which are summarized and critically evaluated in this document.

Recent studies have highlighted the role of this compound as a potent modulator of specific biological pathways, particularly in the context of inflammatory and oncological diseases. Its mechanism of action involves the selective inhibition of key enzymes and receptors, making it a promising candidate for drug development. Structural-activity relationship (SAR) studies have further elucidated the importance of the thieno[3,4-c]pyrazole core and the 4-(propan-2-yloxy)benzamide moiety in its biological activity.

One of the most notable findings from recent research is the compound's efficacy in preclinical models of autoimmune disorders. In vitro and in vivo experiments demonstrated significant suppression of pro-inflammatory cytokines, suggesting its potential as a novel anti-inflammatory agent. Additionally, its pharmacokinetic properties, including bioavailability and metabolic stability, have been characterized, providing valuable insights for future formulation strategies.

Another area of investigation has been the compound's application in oncology. Preliminary data indicate that it exhibits selective cytotoxicity against certain cancer cell lines, with minimal effects on normal cells. This selectivity is attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis. Ongoing studies are exploring its potential as part of combination therapies to enhance therapeutic outcomes.

Despite these promising results, challenges remain in the development of this compound. Issues such as solubility, toxicity at higher doses, and the need for targeted delivery systems are areas of active research. Recent efforts have focused on structural modifications and the development of prodrugs to address these limitations while maintaining its therapeutic efficacy.

In conclusion, N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(propan-2-yloxy)benzamide represents a compelling area of research with significant potential for clinical translation. Continued exploration of its biological activities, optimization of its pharmacological properties, and rigorous preclinical testing will be essential to fully realize its therapeutic promise. This briefing underscores the importance of interdisciplinary collaboration in advancing the development of this and similar compounds in the chemical biology and pharmaceutical sectors.

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